molecular formula C13H7FN2O2 B2860777 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid CAS No. 610279-63-5

9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid

Cat. No. B2860777
CAS RN: 610279-63-5
M. Wt: 242.209
InChI Key: VEBUAPCUHFQXKI-UHFFFAOYSA-N
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Description

9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid, also known as 9FBN, is an organic compound that has been used in various scientific research applications. It is a fluorinated derivative of benzo[h]naphthyridine-5-carboxylic acid, a compound that has been studied for its potential as an anti-cancer agent. 9FBN has been found to have a variety of biochemical and physiological effects, which make it a useful tool for researchers in a number of fields.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

  • Synthesis and Testing for Anticancer Properties : Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, similar in structure to 9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid, have been synthesized and tested for their cytotoxic properties against certain types of cancer cells, such as murine P388 leukemia and Lewis lung carcinoma. Some compounds showed potent cytotoxicity, indicating potential use in cancer therapy (Deady et al., 2005).

Antibacterial Applications

  • Synthesis for Antibacterial Activity : Research has been conducted on synthesizing derivatives of naphthyridine carboxylic acids, including those structurally related to this compound, to test their antibacterial properties. Some compounds have shown higher activity than existing antibacterial agents, suggesting a possible role in treating bacterial infections (Egawa et al., 1984).

Synthesis of Fluorinated Naphthoic Acids

  • Synthesis of Fluorinated Derivatives : Research into the synthesis of fluorinated naphthoic acids, which are structurally related to this compound, has been conducted. These compounds have potential applications in various areas of chemical research due to their unique properties (Tagat et al., 2002).

DNA Interaction Studies

  • Fluorescent DNA-binding Compounds : Studies involving the synthesis of dibenzo[b,h][1,6]naphthyridines, related to this compound, have shown that these compounds can interact with DNA. Their fluorescence properties change upon binding to DNA, which can be useful in biological research and diagnostics (Okuma et al., 2014).

Fluorophore Synthesis

  • Environment-Sensitive Fluorophores : The synthesis of new fluorophores based on naphthalimide derivatives, which share structural similarities with this compound, has been explored. These compounds exhibit environment-sensitive fluorescence, making them potentially useful in sensing and imaging applications (Katritzky et al., 2010).

properties

IUPAC Name

9-fluorobenzo[h][1,6]naphthyridine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O2/c14-7-3-4-10-9(6-7)11-8(2-1-5-15-11)12(16-10)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBUAPCUHFQXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC(=C3)F)N=C2C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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